An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, a versatile tripodal ligand. Esteemed for its unique structural architecture and remarkable coordination capabilities, this molecule has garnered significant interest in the fields of supramolecular chemistry, materials science, and medicinal chemistry. This document will delve into its synthesis, structural elucidation, and key chemical characteristics, offering valuable insights for its application in advanced research and development.
Introduction: The Significance of a Tripodal Ligand
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, often abbreviated as TIB, is a C3-symmetric organic molecule featuring a central benzene ring functionalized with three imidazol-1-ylmethyl arms at the 1, 3, and 5 positions. This specific arrangement confers a tripodal geometry, making it an exceptional building block for the construction of complex three-dimensional structures. The presence of three nitrogen atoms within the imidazole rings provides multiple coordination sites, enabling it to act as a versatile ligand for a wide array of metal ions. This characteristic is pivotal in the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] The inherent structural rigidity of the benzene core, coupled with the flexibility of the methylene linkers, allows for a degree of conformational freedom, which can be tailored to achieve specific structural and functional outcomes in the resulting metal complexes.
The potential applications of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene are vast and varied. Its ability to form stable complexes with transition metals makes it a valuable candidate for the development of novel catalysts.[2] Furthermore, its unique structural motif is being explored in the design of new therapeutic agents in medicinal chemistry.[2]
Synthesis and Purification
The synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is typically achieved through a nucleophilic substitution reaction between 1,3,5-tris(bromomethyl)benzene and imidazole. The causality behind this experimental choice lies in the high reactivity of the benzylic bromides towards nucleophilic attack by the nitrogen atom of the imidazole ring.
Synthesis of the Precursor: 1,3,5-Tris(bromomethyl)benzene
The key precursor, 1,3,5-tris(bromomethyl)benzene, can be synthesized from mesitylene (1,3,5-trimethylbenzene) via a free-radical bromination reaction.[3]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in a suitable solvent like carbon tetrachloride (CCl4).
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Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.
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Reaction: Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude 1,3,5-tris(bromomethyl)benzene can be purified by recrystallization from a suitable solvent system.
Caption: Synthesis of 1,3,5-Tris(bromomethyl)benzene.
Final Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene
The final step involves the reaction of the synthesized 1,3,5-tris(bromomethyl)benzene with imidazole.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 1,3,5-tris(bromomethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Imidazole: Add a stoichiometric excess of imidazole to the solution. The presence of a mild base, like potassium carbonate, can be beneficial to neutralize the HBr formed during the reaction.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a white to light yellow powder or crystalline solid.[4]
Caption: Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.
Structural and Spectroscopic Characterization
Molecular Structure
The molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is characterized by a central benzene ring with three imidazole-containing arms. This tripodal arrangement is key to its function as a versatile ligand in coordination chemistry.
Caption: Schematic representation of the molecular structure.
Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C18H18N6 | [5] |
| Molecular Weight | 318.38 g/mol | [5] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 183-187 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are crucial for confirming the structure of the synthesized compound. Based on the analysis of similar structures, the following spectral features are anticipated in a deuterated solvent like DMSO-d6.[6][7][8]
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1H NMR:
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A singlet corresponding to the protons of the central benzene ring.
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A singlet for the methylene protons (-CH2-).
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Signals in the aromatic region corresponding to the protons of the imidazole rings.
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13C NMR:
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Signals corresponding to the carbon atoms of the central benzene ring.
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A signal for the methylene carbons.
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Signals for the carbon atoms of the imidazole rings.
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Infrared (IR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
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C-H stretching vibrations of the aromatic and imidazole rings.
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C=C and C=N stretching vibrations within the aromatic and imidazole rings.
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C-N stretching vibrations.
Chemical Properties and Applications
Coordination Chemistry
The most significant chemical property of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is its ability to act as a tripodal N-donor ligand. The three imidazole groups can coordinate to one or more metal centers, leading to the formation of a variety of coordination complexes, including metal-organic frameworks (MOFs). The flexibility of the methylene linkers allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions.
Catalysis
The metal complexes derived from this ligand have shown potential in catalysis. The well-defined coordination environment around the metal center can be tailored to create active sites for specific catalytic transformations.[2]
Medicinal Chemistry
The imidazole moiety is a common feature in many biologically active molecules. The unique three-dimensional structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene and its metal complexes makes it an interesting scaffold for the design of novel therapeutic agents.[2]
Safety and Handling
Standard laboratory safety precautions should be observed when handling 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene and its precursors. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a highly versatile and valuable tripodal ligand with significant potential in materials science, catalysis, and drug discovery. Its well-defined structure and predictable coordination behavior make it an excellent building block for the rational design of functional supramolecular assemblies. This guide has provided a comprehensive overview of its chemical properties, from its synthesis to its potential applications, offering a solid foundation for researchers and scientists working with this fascinating molecule.
References
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Supplementary Material: Evaluation of the test compounds using Lipinski's rule. Dove Medical Press. Available at: [Link]
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Supporting Information - ScienceOpen. Available at: [Link]
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c7dt02584j1.pdf - The Royal Society of Chemistry. Available at: [Link]
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1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... - ResearchGate. Available at: [Link]
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Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. Available at: [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]
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Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate. Available at: [Link]
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1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene | C18H18N6 | CID 5233123 - PubChem. Available at: [Link]
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1,3,5-tris ( (1H-imidazol-1-yl)methyl)benzene - CD Bioparticles. Available at: [Link]
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1,3,5-tri(1H-imidazol-1-yl)benzene | C15H12N6 - PubChem. Available at: [Link]
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